4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide
Overview
Description
4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry. The compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, attached to a benzenesulfonamide moiety with a methyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminopyrimidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+2-aminopyrimidine→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyrimidine ring.
Major Products
Substitution Reactions: Products include various N-substituted sulfonamides.
Oxidation Reactions: The major product is 4-carboxy-N-(pyrimidin-2-yl)benzenesulfonamide.
Reduction Reactions: The major products are dihydropyrimidine derivatives.
Scientific Research Applications
4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate the role of sulfonamide groups in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(pyridin-2-yl)benzenesulfonamide
- 4-methyl-N-(pyrimidin-4-yl)benzenesulfonamide
- 4-methyl-N-(pyrimidin-5-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to the specific positioning of the pyrimidine ring at the 2-position, which can influence its binding affinity and selectivity towards biological targets. The presence of the methyl group at the para position on the benzene ring can also affect the compound’s chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-9-3-5-10(6-4-9)17(15,16)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCXLCCZESBBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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